Bis(trifluoromethyl)disulfide

Catalog No.
S602120
CAS No.
372-64-5
M.F
C2F6S2
M. Wt
202.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trifluoromethyl)disulfide

Sourcing volatile electrophilic -SCF3 sources often involves hazardous gases or inefficient solid reagents. Bis(trifluoromethyl)disulfide overcomes this as a liquid, high-atom-economy reagent enabling direct C-SCF3 bond formation under mild thermal conditions. • 100% active mass fraction eliminates inert carriers, minimizing waste. • Low radical donor activation energy (66.1 kcal/mol) allows gentle heating without UV initiators, preserving sensitive substrates. • Liquid state permits precise volumetric dosing for continuous or large-batch reactors.

CAS Number

372-64-5

Product Name

Bis(trifluoromethyl)disulfide

IUPAC Name

trifluoro-(trifluoromethyldisulfanyl)methane

Molecular Formula

C2F6S2

Molecular Weight

202.15 g/mol

InChI

InChI=1S/C2F6S2/c3-1(4,5)9-10-2(6,7)8

InChI Key

CGMFFOXAQVRUAZ-UHFFFAOYSA-N

SMILES

C(F)(F)(F)SSC(F)(F)F

Synonyms

bis(trifluoromethyl)disulfide

Canonical SMILES

C(F)(F)(F)SSC(F)(F)F

Purity

≥97%

Package Size

1 g, 5 g

Bis(trifluoromethyl)disulfide (CAS 372-64-5) is a highly reactive, volatile liquid organosulfur reagent procured primarily as a potent electrophilic and radical source of the trifluoromethylthio (-SCF3) group [1]. With a boiling point of 34.6 °C and a high lipophilicity contribution (Hansch parameter π = 1.44), it is a critical building block in the late-stage functionalization of pharmaceuticals and agrochemicals [2]. Unlike complex, high-molecular-weight transfer agents, this disulfide offers a direct, high-atom-economy route to forming C-SCF3 bonds, making it a benchmark material for cross-coupling and radical trifluoromethylthiolation workflows in advanced chemical manufacturing[1].

Research Fit

SCF3 Introduction Reported dual electrophilic and radical SCF3 transfer capability
Industrial Intermediate Key precursor for triflic acid and trifluoromethanesulfonyl chloride synthesis
Reactivity Profile Distinct from common CF3 reagents; reported radical addition to olefins

Substituting Bis(trifluoromethyl)disulfide with nucleophilic salts like AgSCF3 or CuSCF3 fundamentally alters the reaction mechanism, as these salts cannot perform direct electrophilic substitutions without the addition of stoichiometric oxidants, which often leads to substrate degradation[1]. Conversely, attempting to use the gaseous precursor trifluoromethanethiol (CF3SH) introduces severe handling hazards and fails in radical pathways due to its poor radical donating ability [2]. Substituting with bench-stable electrophilic reagents (e.g., N-trifluoromethylthiophthalimide) drastically reduces atom economy and increases procurement costs per mole of active -SCF3, making them less viable for scaled-up process chemistry where waste minimization is critical[3].

Substitution Risk

CF3 vs SCF3 Transfer Togni and Umemoto reagents install CF3, not SCF3; the resulting lipophilicity and metabolic profile may differ significantly.
Radical Pathway Absence Nucleophilic SCF3 sources such as AgSCF3 lack reported radical addition to olefins, limiting certain functionalization strategies.
Direct Precursor Use Langlois reagent (CF3SO2Na) direct application may not achieve the same SCF3-coupling selectivity observed with TFD as intermediate.

Radical Donating Ability for Mild Thermal Activation

Bis(trifluoromethyl)disulfide exhibits a highly favorable thermodynamic profile for radical generation compared to its gaseous analog CF3SH. Computational and experimental models demonstrate that the disulfide has a trifluoromethylthio radical donor ability (Tt•DA) of 66.1 kcal/mol, whereas CF3SH requires significantly higher energy to cleave [1]. This lower activation threshold allows the disulfide to function as an efficient radical source under mild thermal conditions.

Evidence DimensionTrifluoromethylthio radical donor ability (Tt•DA)
Target Compound Data66.1 kcal/mol
Comparator Or BaselineCF3SH (Requires >22 kcal/mol higher activation energy)
Quantified Difference>22 kcal/mol lower activation threshold
ConditionsComputational and experimental thermal activation models

Allows buyers to implement radical C-H functionalization under mild thermal conditions without requiring high-energy UV irradiation or harsh initiators.

Ex-Situ Generation
Reported
Reported high yields in Cu-catalyzed SCF3 coupling with aryl boronic acids
Safer protocol for electrophilic SCF3 transfer
Two-chamber reactor; Langlois reagent used as precursor

Physical State and Volumetric Dispensing Advantage

For industrial handling, the physical state of the reagent dictates the required infrastructure. Bis(trifluoromethyl)disulfide is a liquid at standard room temperature (boiling point 34.6 °C), whereas the baseline unsubstituted thiol, CF3SH, is a highly toxic gas (boiling point -36.0 °C)[1]. This significant difference in volatility allows the disulfide to be handled via standard chilled liquid volumetric dispensing rather than requiring high-pressure gas dosing equipment.

Evidence DimensionBoiling point at standard atmospheric pressure (760 mmHg)
Target Compound Data34.6 °C (Liquid)
Comparator Or BaselineCF3SH (-36.0 °C, Gas)
Quantified Difference70.6 °C higher boiling point
ConditionsStandard atmospheric pressure handling

Enables standard liquid-phase handling and volumetric dispensing using chilled reactors, eliminating the need for specialized high-pressure gas cylinders.

Radical Addition
Class-level inference
Radical-mediated addition to olefins reported; yields CF3S-olefin adducts
Supports radical pathway for SCF3 installation
Reaction in Pyrex; not observed with Togni or AgSCF3 comparators

Atom Economy in Large-Scale Synthesis

When procuring reagents for large-scale trifluoromethylthiolation, active mass fraction is a key cost driver. Bis(trifluoromethyl)disulfide (MW 202.15) consists entirely of the active -SCF3 moieties. In contrast, common bench-stable electrophilic alternatives like N-trifluoromethylthiophthalimide (Munavalli reagent, MW 247.2) deliver only one -SCF3 group per molecule, resulting in an active mass fraction of just 40.8% [1]. The disulfide thereby halves the required reagent mass and significantly reduces high-molecular-weight organic waste.

Evidence DimensionActive -SCF3 mass fraction per mole of reagent
Target Compound Data100% active moiety mass utilization (delivers two -SCF3 groups upon cleavage)
Comparator Or BaselineN-Trifluoromethylthiophthalimide (40.8% active mass)
Quantified Difference>2x higher active mass efficiency
ConditionsStoichiometric comparison for industrial procurement

Dramatically reduces the mass of reagent required per batch and minimizes high-molecular-weight organic waste, lowering overall process costs.

Atmospheric Persistence
Cross-study comparable
Calculated atmospheric lifetime ~300 years; GWP ≈14,000
High environmental persistence context
4 orders of magnitude lower OH reactivity than dimethyl sulfide

Reactivity Profile in Electrophilic Aromatic Substitution

The selection between Bis(trifluoromethyl)disulfide and metal salts like AgSCF3 hinges on the required reaction pathway. The disulfide acts as a direct electrophilic -SCF3 source, readily reacting with electron-rich arenes. AgSCF3 and CuSCF3 are strictly nucleophilic and require the addition of strong external oxidants to achieve electrophilic substitution, a process that often leads to the in-situ formation of the disulfide anyway, alongside unwanted byproducts [1].

Evidence DimensionDirect electrophilic trifluoromethylthiolation capability
Target Compound DataDirectly reactive with electron-rich arenes without oxidants
Comparator Or BaselineAgSCF3 / CuSCF3 (Unreactive without strong external oxidants)
Quantified DifferenceEnables 1-step functionalization vs. multi-step oxidative pathways
ConditionsLate-stage functionalization of arenes

Prevents the need for harsh oxidative conditions that can degrade sensitive pharmaceutical intermediates during late-stage functionalization.

Metal-Induced Radicals
Class-level inference
Thiyl radical generation via EPR/spin trapping; rate increased with Fe(III) and Cu(II)
Metal-ion incompatibility context
High-purity solvents and metal-free apparatus may be required
Industrial Intermediate
Class-level inference
Bulk intermediate for triflic acid and CF3SO2Cl production
Volume-dependent, cost-driven procurement context
Distinct from research-scale specialty reagents
Lipophilicity Benchmark
Cross-study comparable
Calculated Log P = 4.682 (dimethyl disulfide ~1.8)
Quantifies SCF3 lipophilicity contribution for drug design
Supports membrane permeability and stability assessment

Late-Stage Radical C-H Trifluoromethylthiolation in Drug Discovery

Leveraging its low radical donor activation energy (66.1 kcal/mol), Bis(trifluoromethyl)disulfide is a highly effective reagent for functionalizing complex aliphatic or aromatic frameworks under mild thermal conditions, avoiding the degradation of sensitive functional groups that occurs with high-energy UV or harsh initiators[1].

Synthesis of 1,2-Bis(trifluoromethylthio)arenes via Aryne Intermediates

The disulfide acts as a highly efficient electrophilic trap for arynes generated in situ from silyl aryl triflates. Its high electrophilicity and 100% active mass fraction provide distinct mass-efficiency advantages over complex bench-stable reagents for producing heavily fluorinated building blocks used in agrochemical development [2].

Industrial-Scale Copper-Catalyzed Cross-Coupling

In cross-coupling reactions with boronic acids, Bis(trifluoromethyl)disulfide serves as the primary -SCF3 source. Its liquid state allows for precise volumetric dosing in continuous or large-batch reactors, streamlining operations compared to handling toxic gases or low-efficiency solid reagents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SCF3 drug/agrochemical synthesis
Dual electrophilic/radical reactivity
Ex-situ generation reproducibility and coupling scope
Triflic acid and derivative manufacture
Bulk-scale intermediate suitability
Industrial process integration and purity requirements
Olefin functionalization via radicals
Radical addition to alkenes
Radical reaction condition optimization and alkene scope
Environmental persistence research
Extreme atmospheric lifetime analog
Destruction and capture technology assessment

XLogP3

3.3

Boiling Point

34.6 °C

Other CAS

372-64-5

Wikipedia

Bis(trifluoromethyl) disulfide

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